Malonate(1-), also known as malonic acid anion, is the conjugate base of malonic acid, a dicarboxylic acid with the formula . It plays a significant role in organic chemistry, particularly in the synthesis of various compounds due to its reactivity and ability to form esters. Malonate(1-) is classified as a carboxylate ion, which is formed when malonic acid loses a proton from one of its carboxyl groups.
Malonate(1-) can be derived from malonic acid, which is naturally found in various fruits and vegetables. The compound can be synthesized through several methods, including hydrolysis of cyanoacetic acid and acid saponification of malonates. Historically, malonic acid was first synthesized by Victor Dessaignes in 1858 through the oxidation of malic acid.
Malonate(1-) is classified under:
Malonate(1-) can be synthesized through several methods:
The synthesis often requires precise control over reaction conditions such as temperature and pH to maximize yield and minimize side reactions. For example, in phase transfer catalysis, catalysts facilitate the transfer of reactants between immiscible phases to enhance reaction rates.
Malonate(1-) has a molecular structure characterized by two carboxylate groups. Its structural formula can be represented as follows:
Malonate(1-) participates in various chemical reactions:
The reactivity of malonate(1-) stems from its methylene group, which is acidic and can be deprotonated easily, allowing for nucleophilic attack in various synthetic pathways .
The mechanism by which malonate(1-) acts primarily involves its role as a nucleophile in various reactions:
The pKa values for malonic acid indicate that the first proton is more acidic than the second, facilitating its conversion into the anionic form (malonate(1-)) under basic conditions.
Malonate(1-) finds applications in various scientific fields:
Malonate(1-) continues to be a significant compound in both academic research and industrial applications due to its versatile chemical properties and reactivity profile.
Malonate(1-) (propanedioate, CH₂(COO)₂⁻
) exhibits distinct molecular geometry arising from its resonance-stabilized structure. The anion features a three-carbon backbone with two carboxylate groups, one deprotonated (COO⁻
) and one protonated (COOH
). X-ray crystallographic studies reveal that malonate(1-) adopts a near-planar conformation in metal complexes, with the central methylene group (-CH₂-
) displaying sp³ hybridization. The deprotonated carboxylate group exhibits symmetric C-O bond lengths averaging 1.26 Å, characteristic of delocalized electronic structures, while the protonated carboxyl group shows asymmetric bonding (C=O: ~1.21 Å, C-OH: ~1.31 Å) [4]. This asymmetry significantly influences the anion's electronic distribution and reactivity.
The electronic configuration includes a partially delocalized electron system across the deprotonated carboxylate, stabilized by resonance structures. This configuration enables malonate(1-) to act as a flexible bridging ligand in coordination chemistry, with the central methylene group allowing conformational adaptability. The HOMO (highest occupied molecular orbital) is primarily localized on the deprotonated carboxylate oxygen atoms, making these sites nucleophilic centers for metal coordination. The LUMO (lowest unoccupied molecular orbital) resides predominantly on the carbonyl carbon of the protonated carboxyl group, explaining its electrophilic reactivity in organic reactions [2].
Table 1: Key Structural Parameters of Malonate(1-) from Crystallographic Studies
Parameter | Value | Description |
---|---|---|
C-C bond length | 1.56-1.58 Å | Central C-C bond in malonate backbone |
C-O bonds (deprotonated COO⁻) | 1.255-1.262 Å (average) | Symmetric bonds indicating resonance stabilization |
C-O bonds (protonated COOH) | C=O: 1.212 Å, C-OH: 1.306 Å | Asymmetric bonds characteristic of carboxylic acid |
O-C-O angle (deprotonated) | 125.5° | Typical carboxylate angle |
Dihedral angle | 5-8° deviation from planarity | Near-planar conformation |
Malonate(1-) displays unique acid-base behavior characterized by two dissociation constants corresponding to its dicarboxylic acid system. The first proton dissociation (malonic acid → malonate(1-)) occurs with pKₐ₁ = 2.83, while the second dissociation (malonate(1-) → malonate(2-)) exhibits pKₐ₂ = 5.69 [2]. This substantial separation (>2.8 pK units) between dissociation constants arises from electrostatic effects and resonance stabilization differences. Upon initial deprotonation, the resulting negative charge on malonate(1-) significantly increases the energy required for removing the second proton due to Coulombic repulsion.
The monoprotonated species dominates in the physiologically and chemically relevant pH range of 3-5, acting as an effective buffer. The species distribution profile shows that malonate(1-) reaches maximum concentration (~94%) near pH 4.3, demonstrating its stability in mildly acidic conditions. This behavior contrasts sharply with monocarboxylic acids and influences its biological activity, particularly as a competitive inhibitor of succinate dehydrogenase where the monoanionic form binds most effectively to the enzyme's active site [2].
Table 2: Protonation States of Malonate Species Across pH
pH Range | Dominant Species | Relative Abundance | Characteristics |
---|---|---|---|
pH < 1.5 | H₂Mal (malonic acid) | >95% | Fully protonated, neutral |
pH 3-5 | HMal⁻ (malonate(1-)) | 85-95% | Monoprotonated anion |
pH > 6.5 | Mal²⁻ (malonate(2-)) | >95% | Fully deprotonated dianion |
pH 4.3 | HMal⁻ | ~94% | Maximum concentration point |
Malonate(1-) demonstrates remarkable versatility in coordination chemistry, forming diverse crystalline architectures. The bimetallic chain compound [Mn(II)Cu(II)(mal)₂(H₂O)₄]·2H₂O provides an exemplary case where malonate(1-) bridges heterometallic centers [4]. In this structure, malonate(1-) adopts two distinct coordination modes simultaneously: one carboxylate group chelates to a Mn(II) center in a syn-syn bridging configuration with Mn-O bond lengths of 2.17 Å, while the other carboxylate binds to Cu(II) in a monodentate fashion with a shorter Cu-O bond of 1.95 Å. This dual functionality creates an alternating chain structure with a repeat unit of ⋯Mn-Cu⋯Mn-Cu⋯ running along the crystallographic [101] direction.
The crystal packing reveals a corrugated sheet structure stabilized by an extensive hydrogen-bonding network involving coordinated water molecules (O-H···O distances: 2.65-2.85 Å) and lattice water. The malonate(1-) anions facilitate weak axial interactions between chains through carboxylate oxygen atoms, with Cu-O distances of 2.75-2.77 Å. Thermal analysis indicates that the dehydration process occurs at 80-100°C without structural collapse, leading to an anhydrous phase that maintains similar magnetic properties. The crystallographic parameters include a triclinic P-1 space group with unit cell dimensions a = 7.421 Å, b = 7.896 Å, c = 10.352 Å, α = 76.84°, β = 89.62°, γ = 63.25° [4].
Table 3: Coordination Modes of Malonate(1-) in Crystalline Complexes
Coordination Mode | Metal Center | Bond Length (Å) | Structural Role |
---|---|---|---|
Syn-syn bridging | Mn(II) | Mn-O: 2.17 (av) | Forms infinite bimetallic chains |
Monodentate | Cu(II) | Cu-O: 1.95 | Terminal binding to copper |
Axial interaction | Cu(II) | Cu···O: 2.75-2.77 | Weak interchain connection |
Hydrogen bonding | N/A | O-H···O: 2.65-2.85 | Stabilizes crystal packing |
Malonate(1-) exhibits distinct chemical behavior when compared to structurally similar dicarboxylic anions, particularly oxalate (ethanedioate) and succinate (butanedioate). The acid strength progression follows the trend: oxalate (pKₐ₁ = 1.25) > malonate (pKₐ₁ = 2.83) > succinate (pKₐ₁ = 4.20), reflecting decreasing inductive effects with increasing chain length. This difference significantly impacts metal binding affinities, as demonstrated in transport proteins where oxalate dissociation constant (18 ± 3 μM) is approximately 70-fold tighter than malonate(1-) (1.2 ± 0.2 mM) [5].
In photo-Fenton chemistry, malonate(1-) forms less photoreactive iron complexes compared to oxalate. While ferrioxalate undergoes efficient photoreduction (quantum yield Φ ≈ 1.0 at 365 nm), Fe(III)-malonate complexes exhibit substantially lower quantum yields (Φ < 0.1) due to unfavorable ligand-to-metal charge transfer transitions and more stable chelation geometry. This results in significantly diminished dye degradation efficiency in UV/Fe(III)/malonate systems (20-30% of oxalate efficiency) [1]. The central methylene group in malonate(1-) provides greater conformational flexibility than oxalate but reduces the statistical probability of bidentate chelation due to longer O⋯O distances (malonate: ~3.6 Å vs. oxalate: ~2.8 Å).
Chromatographic separation highlights subtle differences in anion behavior. Using an IonPac-AS11 column with NaOH/methanol eluent, malonate(1-) elutes between malate and succinate with a detection limit of 0.0591 mg/L. Oxalate exhibits stronger retention due to its greater charge density, while succinate elutes later owing to increased hydrophobicity [6]. In enzymatic systems, malonate(1-) serves as a classic competitive inhibitor of succinate dehydrogenase (Kᵢ ≈ 0.6 mM), leveraging its structural similarity to succinate(2-) while lacking the essential methylene group required for dehydrogenation.
Table 4: Comparative Analysis of Dicarboxylate Anions
Property | Malonate(1-) | Oxalate(1-) | Succinate(1-) |
---|---|---|---|
Acid Strength (pKₐ₁) | 2.83 | 1.25 | 4.20 |
Transport Protein K_d | 1.2 mM | 0.018 mM | Not reported |
Fe(III) Photoreduction Quantum Yield | < 0.1 | ~1.0 | Negligible |
Chromatographic Elution Order | After malate, before succinate | Latest (strongest retention) | After malonate |
Enzymatic Inhibition | Competitive SDH inhibitor | Calcium oxalate formation | Natural substrate for SDH |
O⋯O Distance (Å) | 3.58-3.62 | 2.78-2.82 | 3.72-3.78 |
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